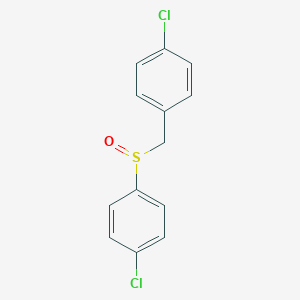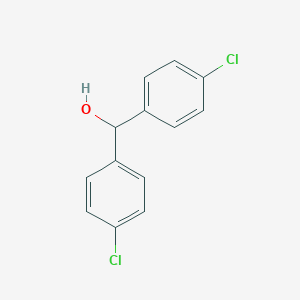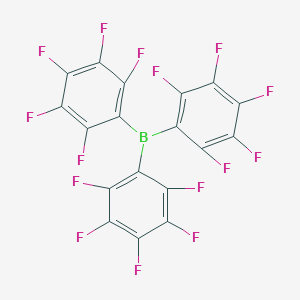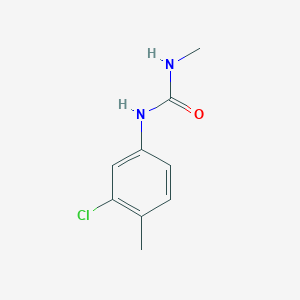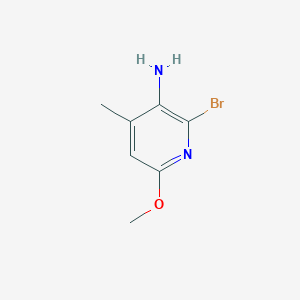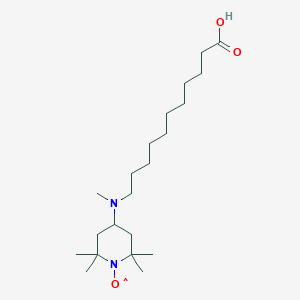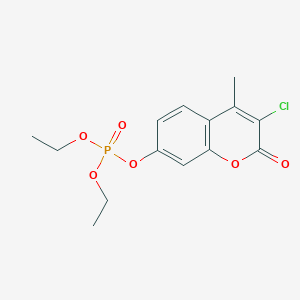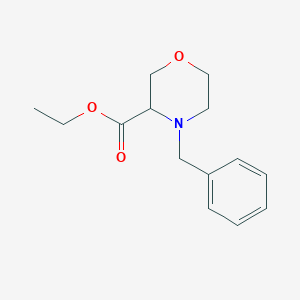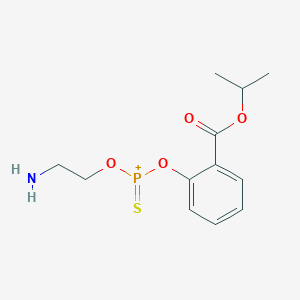
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium, commonly referred to as 2AEP, is a synthetic organic compound that has been studied for its potential use in various scientific research applications. It has been shown to have promising properties in terms of its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
Research has shown the synthesis of related compounds through the condensation of certain alcohols with formaldehyde and secondary aliphatic and heterocyclic amines. These compounds have been evaluated for their antimicrobial properties, demonstrating significant efficiency against bacteria and fungi, surpassing some of the current medicinal antiseptics (I. Jafarov et al., 2019).
Bioremediation of Environmental Pollutants
Another study has explored the use of enzymes for the bioremediation of environmental pollutants like Bisphenol A, highlighting the potential of using enzymatic systems for the degradation of hydrophobic phenolic compounds in non-aqueous media (Urvish Chhaya & A. Gupte, 2013). This research indicates the broader potential of similar chemical structures in environmental applications.
Chemical Synthesis and Catalysis
Further studies have focused on chemical synthesis techniques, including the radical cyclization of certain ethers and hydrazones connected with alkenes, paving the way for the synthesis of cyclic β-amino acids. Such methodologies offer novel approaches to constructing complex organic compounds, which could have implications in pharmaceutical synthesis and material science (O. Miyata et al., 2002).
Antimicrobial Additives for Industrial Applications
Another area of research has investigated the synthesis of aminomethoxy derivatives of certain sulfanyl compounds as antimicrobial additives for lubricating oils, demonstrating their effectiveness in suppressing microorganism activity. This suggests potential industrial applications in enhancing the microbial resistance of lubricants (E. H. Mammadbayli et al., 2018).
Propiedades
Número CAS |
25205-08-7 |
|---|---|
Nombre del producto |
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium |
Fórmula molecular |
C12H17NO4PS+ |
Peso molecular |
302.31 g/mol |
Nombre IUPAC |
2-aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium |
InChI |
InChI=1S/C12H17NO4PS/c1-9(2)16-12(14)10-5-3-4-6-11(10)17-18(19)15-8-7-13/h3-6,9H,7-8,13H2,1-2H3/q+1 |
Clave InChI |
PJHFXLMZRIZDJZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=CC=C1O[P+](=S)OCCN |
SMILES canónico |
CC(C)OC(=O)C1=CC=CC=C1O[P+](=S)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



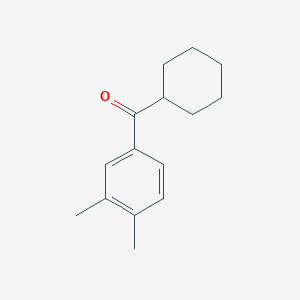
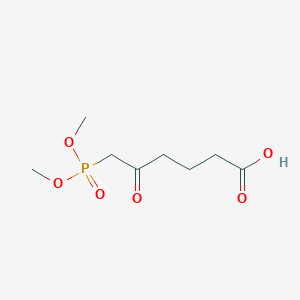
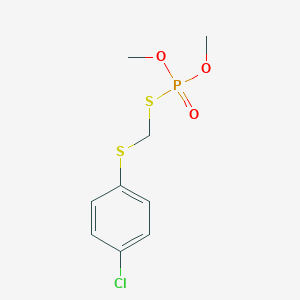

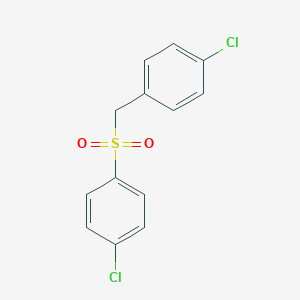
![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
